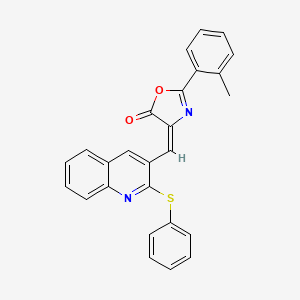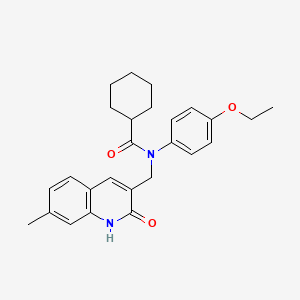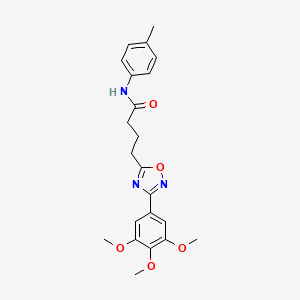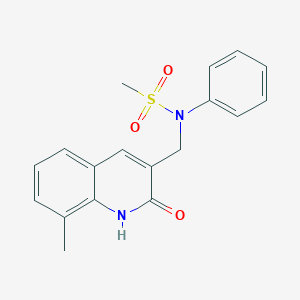
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide, also known as compound QM385, is a novel small molecule that has gained attention due to its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment. In
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. Compound QM385 has been found to inhibit the activity of Akt, a key component of the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to reduce the expression of several proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and VEGF.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide in lab experiments is its specificity towards the PI3K/Akt/mTOR pathway. This makes it a valuable tool for studying the role of this pathway in cancer cell survival and proliferation. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to investigate the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide QM385 in combination with other anti-cancer therapies. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide as a potential cancer treatment.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylmethanesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis process is reported to be around 60%.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast and prostate cancer. Compound QM385 has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-7-6-8-14-11-15(18(21)19-17(13)14)12-20(24(2,22)23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOROPFXLKEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

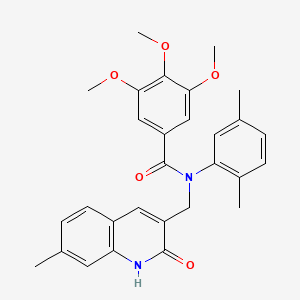
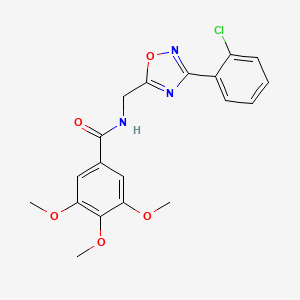


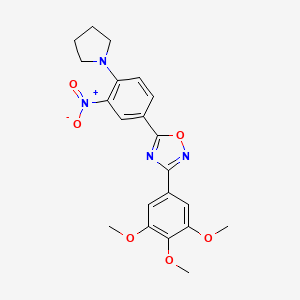
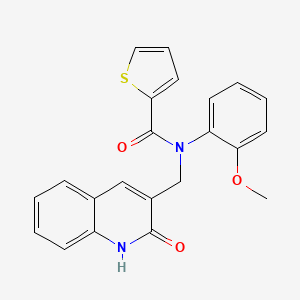


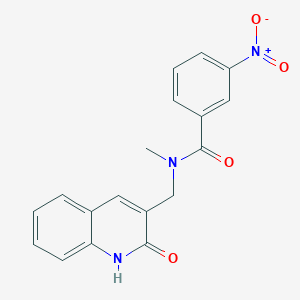
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)

